3-Chloro-2-methoxyaniline hydrochloride
Description
3-Chloro-2-methoxyaniline hydrochloride (CAS 51114-68-2) is an aromatic amine derivative with the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol . It is structurally characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2, a chlorine atom at position 3, and an amine (-NH₂) group at position 1, which is protonated in its hydrochloride salt form. This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and fluorescent probes . Key identifiers include its DSSTox Substance ID (DTXSID80199123), EC Number (624-234-3), and multiple synonyms such as 3-chloro-o-anisidine and 2-amino-6-chloroanisole .
Properties
Molecular Formula |
C7H9Cl2NO |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
3-chloro-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H |
InChI Key |
ODPNKCFPAODZNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The presence of chlorine in 3-chloro-2-methoxyaniline enhances its electrophilicity compared to non-chlorinated analogs like 3-methoxyaniline hydrochloride, influencing reactivity in coupling reactions .
- Heterocyclic vs. Benzene Systems : Pyridine derivatives (e.g., 3-(chloromethyl)-2-methoxypyridine hydrochloride) exhibit distinct electronic properties due to nitrogen in the aromatic ring, affecting solubility and biological activity .
Application-Specific Comparisons
- Pharmaceutical Intermediates : this compound is used in synthesizing antipsychotics and antibiotics, whereas pyridine derivatives like 3-(chloromethyl)-2-methoxypyridine hydrochloride are intermediates for kinase inhibitors .
- Fluorescent Probes : Unlike FITC-Dextran 70 (a polysaccharide-based probe), 3-chloro-2-methoxyaniline’s aromatic amine structure makes it suitable for small-molecule tagging in cellular permeability studies .
- Agrochemicals: Chlorinated anilines (e.g., 3-chloro-2-methoxyaniline) are precursors for herbicides, while non-chlorinated analogs like 3-methoxyaniline are less persistent in environmental matrices .
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